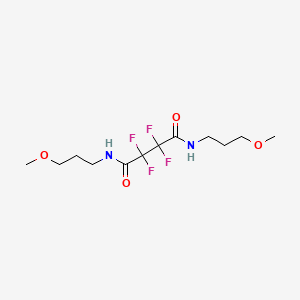
2,2,3,3-tetrafluoro-N,N'-bis(3-methoxypropyl)succinamide
Overview
Description
2,2,3,3-tetrafluoro-N,N’-bis(3-methoxypropyl)succinamide is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of four fluorine atoms and two methoxypropyl groups attached to a succinamide backbone. Its structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-N,N’-bis(3-methoxypropyl)succinamide typically involves the reaction of 2,2,3,3-tetrafluorobutanediol with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The methoxypropyl groups are introduced through subsequent reactions with methoxypropylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize production efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoro-N,N’-bis(3-methoxypropyl)succinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or amines.
Scientific Research Applications
2,2,3,3-tetrafluoro-N,N’-bis(3-methoxypropyl)succinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-N,N’-bis(3-methoxypropyl)succinamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activities. The methoxypropyl groups contribute to the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-tetrafluoro-N,N’-bis(4-fluorophenyl)succinamide
- 2,2,3,3-tetrafluoro-N,N’-bis(2-fluorophenyl)succinamide
- 2,2,3,3-tetrafluoro-N,N’-bis(4-methyl-3-nitrophenyl)succinamide
Uniqueness
Compared to similar compounds, 2,2,3,3-tetrafluoro-N,N’-bis(3-methoxypropyl)succinamide stands out due to its unique combination of fluorine and methoxypropyl groups. This combination imparts distinct chemical and physical properties, such as enhanced stability, reactivity, and solubility. These properties make it particularly valuable in applications where other similar compounds may not perform as effectively.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-N,N'-bis(3-methoxypropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F4N2O4/c1-21-7-3-5-17-9(19)11(13,14)12(15,16)10(20)18-6-4-8-22-2/h3-8H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDOUBQKWJMSKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(C(C(=O)NCCCOC)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



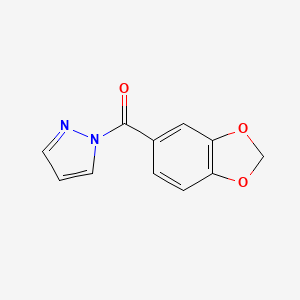
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(4-methylphenyl)butanamide](/img/structure/B4037194.png)
![N-[(4-METHOXYPHENYL)METHYL]-3-[(2-{[(4-METHOXYPHENYL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4037197.png)
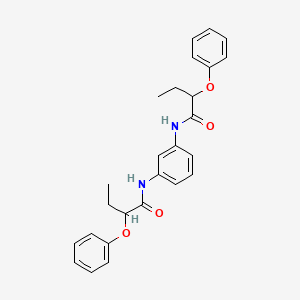
![1-tert-butyl-3-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B4037211.png)
![2-[(4-Phenylpiperazin-1-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4037212.png)
![N-[4-({4-[3-(ethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenyl]acetamide](/img/structure/B4037221.png)
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B4037228.png)
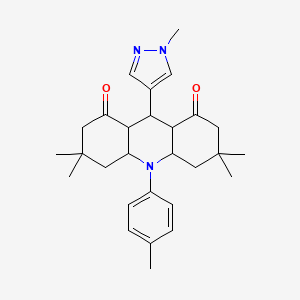
![Ethyl 5-carbamoyl-4-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate](/img/structure/B4037244.png)
![2-(4-bromo-2-chlorophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4037245.png)
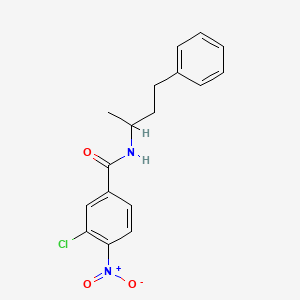
![2-phenoxy-N-({1,3,3-trimethyl-5-[(phenoxyacetyl)amino]cyclohexyl}methyl)acetamide](/img/structure/B4037280.png)
